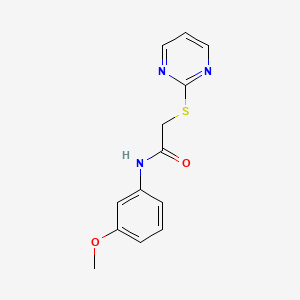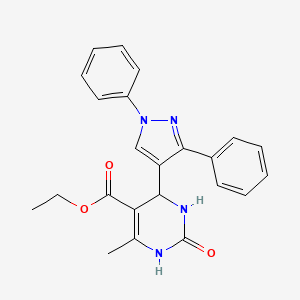![molecular formula C14H10FN3O2S B5018077 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5018077.png)
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as Leflunomide, is a drug that has been used for the treatment of rheumatoid arthritis and other autoimmune diseases. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway.
Mécanisme D'action
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, this compound inhibits the proliferation of activated T and B cells, which are key players in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of rheumatoid arthritis. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. In addition, this compound has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, which makes it a useful tool for studying the pathogenesis of these diseases.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has a long half-life, which can make it difficult to control the duration of its effects in experiments.
Orientations Futures
There are several future directions for research on 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of research is the development of new analogs of this compound that have improved potency and selectivity for dihydroorotate dehydrogenase. Another area of research is the investigation of the mechanism of action of this compound, particularly its off-target effects. In addition, there is a need for further studies on the therapeutic potential of this compound in other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.
Méthodes De Synthèse
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized by a multi-step process that involves the reaction of 2-cyano-3-trifluoromethylthiophene with 3-fluoroaniline in the presence of a base to form 4-(3-fluorophenylamino)-5-methylthiophene-2-carboxylic acid. This intermediate is then reacted with phosphorus oxychloride and dimethylformamide to form the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylpyrimidine in the presence of a base to form this compound.
Applications De Recherche Scientifique
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, particularly rheumatoid arthritis. It has been shown to be effective in reducing joint inflammation, improving joint mobility, and slowing down the progression of the disease. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.
Propriétés
IUPAC Name |
4-(3-fluoroanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-7-10-12(18-9-4-2-3-8(15)5-9)16-6-17-13(10)21-11(7)14(19)20/h2-6H,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJSGRPQKCLFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]benzamide](/img/structure/B5018044.png)
![2-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5018051.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5018081.png)
![6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5018089.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)
![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)
![3-(2-fluorophenyl)-5-(2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5018117.png)